molecular formula C8H7ClN2 B11913942 3-Chloro-7-methylimidazo[1,2-a]pyridine

3-Chloro-7-methylimidazo[1,2-a]pyridine

Cat. No.: B11913942
M. Wt: 166.61 g/mol
InChI Key: HNUCUQZFOCHCEB-UHFFFAOYSA-N
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Description

3-Chloro-7-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a methyl group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 2-aminopyridine with α-haloketones followed by cyclization can yield imidazo[1,2-a]pyridine derivatives. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide, and it is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form N-oxides, which may exhibit different biological activities.

    Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines can be used in substitution reactions, often in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
3-Chloro-7-methylimidazo[1,2-a]pyridine has been investigated for its potential as an antimicrobial agent. Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis. For instance, modifications of the compound have resulted in derivatives with minimal inhibitory concentrations (MIC) as low as 0.006 μM against these strains, indicating potent antibacterial properties .

Cancer Treatment
The compound is also being explored for its anticancer properties. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation in various models. For example, studies have demonstrated that certain derivatives exhibit non-cytotoxic effects against human cancer cell lines such as HeLa and MCF-7 while maintaining significant anticancer activity . The structure-activity relationship (SAR) studies suggest that specific substitutions on the imidazo[1,2-a]pyridine scaffold enhance its potency against cancer cells .

Drug Development

Existing Drugs
Several clinically used drugs incorporate the imidazo[1,2-a]pyridine structure. Notable examples include:

  • Zolpidem : A hypnotic agent used for the treatment of insomnia.
  • Alpidem : An anxiolytic with non-sedative properties.
  • Olprinone : A cardiotonic agent used for heart failure treatment .

These examples highlight the importance of the imidazo[1,2-a]pyridine framework in developing therapeutic agents targeting various conditions.

Synthesis and Modification

Synthetic Methods
The synthesis of this compound can be achieved through several methodologies, including metal-free reactions that enhance efficiency and reduce environmental impact. Recent advancements in synthetic protocols have facilitated the development of new derivatives with improved biological activities .

Synthetic Method Yield (%) Remarks
Aza-Friedel–CraftsModerate to GoodApplicable for various substrates
Three-component reactionsHighEfficient for generating diverse derivatives

Case Study 1: Antitubercular Activity

A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. The most promising compounds showed MIC values of ≤0.006 μM against both replicating and non-replicating Mycobacterium tuberculosis strains. These findings suggest that structural modifications can significantly enhance the therapeutic potential of this class of compounds .

Case Study 2: Anticancer Efficacy

In vitro studies on a library of imidazo[1,2-a]pyridine derivatives revealed that certain compounds have a high selectivity index against cancer cells compared to normal cells. For instance, one derivative exhibited an IC50 value of 0.045 μM against prostate cancer cells while showing minimal toxicity to normal fibroblast cells .

Mechanism of Action

The mechanism of action of 3-Chloro-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, it may inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-7-methylimidazo[1,2-a]pyridine
  • 3-Bromo-7-methylimidazo[1,2-a]pyridine
  • 3-Chloro-5-methylimidazo[1,2-a]pyridine

Uniqueness

3-Chloro-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and a methyl group at specific positions on the imidazo[1,2-a]pyridine ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

3-Chloro-7-methylimidazo[1,2-a]pyridine (3-Cl-7-Me-I-Py) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of 3-Cl-7-Me-I-Py typically involves the cyclization of appropriate precursors, often starting from 2-substituted pyridines. Various methods have been reported, including microwave-assisted synthesis and traditional heating methods, which yield different derivatives with varying biological activities.

Antimicrobial Properties

3-Cl-7-Me-I-Py exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Candida albicans , with minimum inhibitory concentrations (MICs) showing promising results:

CompoundMIC (μg/mL)
3-Cl-7-Me-I-Py4.0
Control (Fluconazole)8.0

This indicates that 3-Cl-7-Me-I-Py has potential as an antifungal agent, particularly against resistant strains of C. albicans .

Antitubercular Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives, including 3-Cl-7-Me-I-Py, possess strong antitubercular properties. A recent investigation reported the following MIC values against various strains of Mycobacterium tuberculosis :

CompoundMIC (μg/mL)Strain
3-Cl-7-Me-I-Py0.025H37Rv
3-Cl-7-Me-I-Py0.030MDR-MTB 11168
Control (Isoniazid)>40MDR-MTB 11168

These results suggest that 3-Cl-7-Me-I-Py is effective against both drug-sensitive and multidrug-resistant strains of tuberculosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases.

The mechanism by which 3-Cl-7-Me-I-Py exerts its biological effects is not fully understood but is believed to involve the inhibition of key enzymes and pathways related to microbial growth and inflammation. For instance, its interaction with phospholipase A2 has been suggested as a potential target for its anti-inflammatory activity .

Case Studies

  • Antifungal Activity : A study conducted on various derivatives of imidazo[1,2-a]pyridine showed that modifications at the chlorine and methyl positions significantly enhanced antifungal activity against resistant strains of C. albicans .
  • Antitubercular Screening : In a high-throughput screening of imidazo[1,2-a]pyridine derivatives, several compounds including 3-Cl-7-Me-I-Py were identified as potent inhibitors of both replicating and non-replicating forms of M. tuberculosis , demonstrating low toxicity profiles in preliminary toxicity assays .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-chloro-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3

InChI Key

HNUCUQZFOCHCEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)Cl

Origin of Product

United States

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